BE“GHE Foundational & Exploratory

Check Availability & Pricing

A-86929: A Technical Guide to its Chemical
Structure, Synthesis, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: A-86929

Cat. No.: B1241790

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis,
and pharmacological activity of A-86929, a potent and selective dopamine D1 receptor agonist.
The information is intended for researchers, scientists, and professionals involved in drug
discovery and development.

Chemical Structure and Properties

A-86929, with the IUPAC name (5aR,11bS)-2-Propyl-4,5,5a,6,7,11b-
hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diol, is a synthetic compound that has been
investigated for its therapeutic potential in conditions such as Parkinson's disease and cocaine
addiction.[1] Its core structure is a tetracyclic system containing a benzo[f]thieno[2,3-c]quinoline
moiety.

Table 1: Physicochemical Properties of A-86929
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Property Value Reference

(5aR,11bS)-2-Propyl-
4,5,5a,6,7,11b-

IUPAC Name _ [1]
hexahydrobenzolf]thieno[2,3-

c]quinoline-9,10-diol

Molecular Formula C18H21NO2S [1]

Molar Mass 315.43 g/mol [1]

CCC1=CC2=C(SC1)C[C@H]3

SMILES N(CC[C@H]4C3=CC(0)=C(0) [1]
C=C4)C2
pKi (D1 Receptor) 7.3 [2]

Synthesis of A-86929

An efficient, five-step catalytic enantioselective synthesis of A-86929 has been reported with an
overall yield of 56% and an enantiomeric excess of 95%. This synthesis involves a one-pot
aziridination followed by a Friedel-Crafts cyclization and a mild Pictet-Spengler cyclization.

Below is a generalized workflow for this synthesis. For detailed experimental protocols, please
refer to the cited literature.

General Synthesis Workflow for A-86929
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Caption: General Synthesis Workflow for A-86929.

Detailed Experimental Protocol

The following protocol is a summary of the catalytic enantioselective synthesis of A-86929.
Step 1: Synthesis of the Styrene Precursor

The synthesis begins with the preparation of the necessary styrene derivative. This typically
involves Suzuki coupling of a vinylborane with a substituted thiophene.

Step 2: One-pot Catalytic Enantioselective Aziridination and Friedel-Crafts Cyclization

The styrene derivative undergoes a one-pot reaction involving an enantioselective aziridination
followed by an intramolecular Friedel-Crafts cyclization. This key step establishes the chiral
centers of the molecule.

Step 3: N-Deprotection

The protecting group on the nitrogen atom of the aziridine-derived intermediate is removed.
Step 4: Pictet-Spengler Cyclization

A mild Pictet-Spengler cyclization is then carried out to form the final ring of the tetracyclic core.
Step 5: Demethylation

The final step is the demethylation of the methoxy groups on the aromatic ring to yield the
dihydroxy-substituted final product, A-86929.

Pharmacological Profile

A-86929 is a potent and selective agonist for the dopamine D1 receptor. Its high affinity and
selectivity make it a valuable tool for studying the role of the D1 receptor in various
physiological and pathological processes.

Table 2: Pharmacological Data for A-86929
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Parameter Value Species/Assay Reference
Binding Affinity
pKi (D1 Receptor) 7.3 [2]

Functional Activity

D1 Receptor
Selectivity

>400-fold over D2

receptor

In vitro functional

[3]4]

assays

Efficacy

Full agonist

[3]

EDso (contralateral

rotation)

0.24 pmol/kg s.c.

Rat (unilateral 6-

: [4]
OHDA lesion model)

Signaling Pathway

As a dopamine D1 receptor agonist, A-86929 activates the Gs/olf-coupled signaling cascade.
This pathway plays a crucial role in mediating the effects of dopamine in the brain.
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A-86929 Activated Dopamine D1 Receptor Signaling Pathway
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Phosphorylates

Click to download full resolution via product page

Caption: A-86929 Activated Dopamine D1 Receptor Signaling Pathway.
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Upon binding of A-86929 to the D1 receptor, the associated G-protein, Gas/olf, is activated.
This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (CAMP). The
subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A
(PKA). PKA then phosphorylates a variety of downstream targets, a key one being the
Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). The phosphorylation
of DARPP-32 and other substrates by PKA ultimately leads to the modulation of neuronal
excitability, gene expression, and synaptic plasticity, which are the basis of the physiological
and behavioral effects of A-86929.

Conclusion

A-86929 is a well-characterized, potent, and selective dopamine D1 receptor agonist. Its
synthesis has been efficiently achieved through a catalytic enantioselective route. The
compound's clear mechanism of action through the D1 receptor-mediated signaling pathway
makes it a valuable pharmacological tool for neuroscience research and a potential lead
compound for the development of novel therapeutics targeting the dopaminergic system.
Further research into its clinical applications and the development of analogs may provide new
avenues for treating a range of neurological and psychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1241790#chemical-structure-and-synthesis-of-a-
86929]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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